molecular formula C16H22N4O2S B14517531 DL-Methionine-4-antipyrineamide CAS No. 62951-83-1

DL-Methionine-4-antipyrineamide

Cat. No.: B14517531
CAS No.: 62951-83-1
M. Wt: 334.4 g/mol
InChI Key: IWEXFJKPHLXPKL-UHFFFAOYSA-N
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Description

DL-Methionine-4-antipyrineamide is a synthetic compound listed in a comprehensive report on chemical substances and their metabolites . Its structure combines methionine, a sulfur-containing amino acid, with antipyrineamide, a derivative of antipyrine (a pyrazolone-class analgesic). The presence of both amino acid and antipyrine moieties may indicate roles in chelation, metabolic modulation, or anti-inflammatory pathways, though further studies are required to confirm these hypotheses.

Properties

CAS No.

62951-83-1

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C16H22N4O2S/c1-11-14(18-15(21)13(17)9-10-23-3)16(22)20(19(11)2)12-7-5-4-6-8-12/h4-8,13H,9-10,17H2,1-3H3,(H,18,21)

InChI Key

IWEXFJKPHLXPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Methionine-4-antipyrineamide typically involves the reaction of DL-methionine with 4-antipyrineamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

DL-Methionine-4-antipyrineamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted antipyrineamide compounds .

Scientific Research Applications

DL-Methionine-4-antipyrineamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Methionine-4-antipyrineamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in metabolic processes. It may also act as an antioxidant, reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence groups DL-Methionine-4-antipyrineamide with compounds such as Combretastatin, Strychnine, and 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline . Below is a comparative analysis based on structural and functional attributes:

Structural Features

  • Combretastatin: A stilbenoid with a diphenylethylene backbone, known for tubulin-binding and anti-angiogenic effects.
  • Strychnine : A complex indole alkaloid with a bicyclic structure, acting as a glycine receptor antagonist.

Functional and Pharmacological Differences

Compound Primary Known Activity Key Functional Groups
This compound Hypothesized chelation/metabolic modulation Methionine, antipyrineamide
Combretastatin Tubulin inhibition (anticancer) Stilbene, hydroxyl groups
Strychnine Neurotoxicity (glycine receptor blockade) Indole alkaloid, tertiary amine
4-(4-Methylpiperazin-1-yl)-... Kinase inhibition (e.g., anticancer) Pyrroloquinoxaline, trifluoromethyl

Table 1: Structural and functional comparison of this compound with analogous compounds .

Research Findings and Limitations

  • Methionine : May enhance metal chelation or antioxidant activity, similar to derivatives like N(6)-6(R,S)-lipoyl-L-lysine .
  • Antipyrineamide : Could impart anti-inflammatory or analgesic properties, akin to antipyrine’s historical use.

Notably, Combretastatin and 4-(4-Methylpiperazin-1-yl)-... are well-studied for anticancer applications, whereas Strychnine is primarily a toxin.

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